molecular formula C13H14O2 B3052550 2-Tert-butyl-chromen-4-one CAS No. 42327-15-1

2-Tert-butyl-chromen-4-one

Cat. No.: B3052550
CAS No.: 42327-15-1
M. Wt: 202.25 g/mol
InChI Key: PCXZUUWQDATSLS-UHFFFAOYSA-N
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Description

2-Tert-butyl-chromen-4-one is a heterocyclic compound belonging to the chromen-4-one family. It is characterized by the presence of a tert-butyl group at the second position of the chromen-4-one skeleton. This compound is known for its diverse biological activities and serves as a valuable scaffold in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: One efficient method for synthesizing 2-tert-butyl-chromen-4-one involves the use of tert-butyl hydroperoxide (TBHP) and tetrabutylammonium iodide (TBAI) as catalysts. The reaction proceeds via oxidative C–C bond formation from chroman-4-ones. The reaction conditions typically involve using TBHP (5–6 M in decane) and a catalytic amount of TBAI at room temperature .

Chemical Reactions Analysis

Types of Reactions: 2-Tert-butyl-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    Chroman-4-one: Lacks the tert-butyl group but shares the core structure.

    Chromone: Differs by having a double bond between C-2 and C-3.

    Flavanone: Similar structure but with a different substitution pattern.

Uniqueness: 2-Tert-butyl-chromen-4-one is unique due to the presence of the tert-butyl group, which enhances its stability and biological activity compared to other chromen-4-one derivatives .

Properties

IUPAC Name

2-tert-butylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2/c1-13(2,3)12-8-10(14)9-6-4-5-7-11(9)15-12/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXZUUWQDATSLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=O)C2=CC=CC=C2O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30517075
Record name 2-tert-Butyl-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30517075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42327-15-1
Record name 2-tert-Butyl-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30517075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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